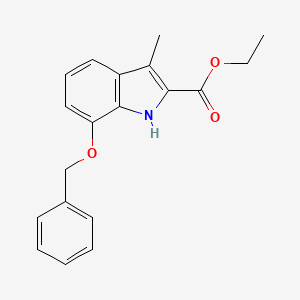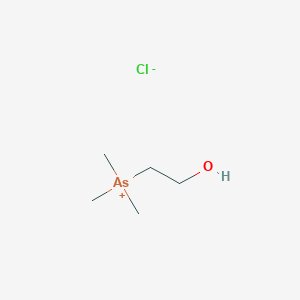
1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a pyridinium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride typically involves the acylation of methyl N-methylanthranilate with β-methoxycarbonylpropionyl chloride, followed by treatment with sodium methylate in methanol . This reaction yields a mixture of quinoline and benzazepine derivatives, which can be separated and further hydrolyzed to obtain the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides: These derivatives have been studied for their potential diuretic effects.
Uniqueness
1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride is unique due to its combination of a quinoline core with a pyridinium chloride moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
80356-35-0 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
4-methyl-3-pyridin-1-ium-1-yl-1H-quinolin-2-one;chloride |
InChI |
InChI=1S/C15H12N2O.ClH/c1-11-12-7-3-4-8-13(12)16-15(18)14(11)17-9-5-2-6-10-17;/h2-10H,1H3;1H |
InChI Key |
CSWMGTDELBXZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)[N+]3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)


![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)

